4-(2-Pyridylazo)-N,N-dimethylaniline
Overview
Description
4-(2-Pyridylazo)-N,N-dimethylaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound is known for its vibrant color and is often used as a dye or indicator in various chemical processes.
Mechanism of Action
Target of Action
4-(2-Pyridylazo)-N,N-dimethylaniline, also known as Pyridine-2-azo-p-dimethylaniline, primarily targets metal ions . It is a well-known chromogenic reagent that forms colored compounds with metal ions . This compound is particularly effective in forming complexes with transition metals such as cobalt .
Mode of Action
The interaction of this compound with its targets involves the formation of chelates or complexes . The compound binds to metal ions, resulting in the formation of colored complexes . For instance, it has been reported to form a polymolecular complex with lysozyme, with a molar ratio of 1:12 (lysozyme/PAR) . The binding of this compound to its targets is believed to involve hydrophobic, electrostatic actions, and chelate bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to metal ion homeostasis . By forming complexes with metal ions, this compound can influence the distribution and availability of these ions within biological systems . .
Result of Action
The primary result of the action of this compound is the formation of colored complexes with metal ions . This property is exploited in various analytical applications, such as the spectrophotometric determination of metal ions . In addition, the formation of these complexes can influence the availability and distribution of metal ions within a system .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the formation of complexes between this compound and metal ions . Additionally, the presence and concentration of specific metal ions in the environment can influence the compound’s ability to form complexes . Furthermore, factors such as temperature and ionic strength can also impact the compound’s action .
Biochemical Analysis
Biochemical Properties
4-(2-Pyridylazo)-N,N-dimethylaniline has been found to interact with various biomolecules. For instance, it has been used in studies of zinc release from Escherichia coli aspartate transcarbamoylase . It is also used in cloud point extraction of copper, zinc, cadmium, and nickel in water samples . The nature of these interactions involves the formation of colored chelates with metal ions, which can be used for their spectrophotometric determination .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its interactions with metal ions. These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms protonated complexes with metal ions, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been used in studies of zinc release from Escherichia coli aspartate transcarbamoylase
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to form complexes with metal ions. These complexes can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridylazo)-N,N-dimethylaniline typically involves the diazotization of 2-aminopyridine followed by coupling with N,N-dimethylaniline. The reaction conditions often require an acidic medium to facilitate the diazotization process. The general steps are as follows:
Diazotization: 2-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling: The diazonium salt is then coupled with N,N-dimethylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyridylazo)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Products can include nitroso compounds or nitro compounds.
Reduction: The primary products are the corresponding amines.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
4-(2-Pyridylazo)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of metal ions due to its ability to form colored complexes.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridylazo)resorcinol: Another azo compound used for similar applications in metal ion detection.
1-(2-Pyridylazo)-2-naphthol: Known for its use in spectrophotometric analysis of metal ions.
4-(2-Thiazolylazo)resorcinol: Utilized in analytical chemistry for metal ion detection.
Uniqueness
4-(2-Pyridylazo)-N,N-dimethylaniline is unique due to its specific structure, which provides distinct coordination sites for metal ions. This makes it particularly effective in forming stable complexes, which are essential for accurate detection and quantification in various analytical applications.
Properties
IUPAC Name |
N,N-dimethyl-4-(pyridin-2-yldiazenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-17(2)12-8-6-11(7-9-12)15-16-13-5-3-4-10-14-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJNPSPGHUEJAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903502, DTXSID001302586 | |
Record name | NoName_4178 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-azo-p-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13103-75-8 | |
Record name | Pyridine-2-azo-p-dimethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13103-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-4-(2-pyridylazo)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013103758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PADA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine-2-azo-p-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-4-(2-pyridylazo)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of PADA?
A1: The molecular formula of PADA is C13H14N4, and its molecular weight is 226.28 g/mol. []
Q2: Is there spectroscopic data available for PADA?
A2: Yes, several studies utilized techniques like Infrared (IR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize PADA. For instance, IR spectroscopy identified the characteristic N=N stretching mode at 1560 cm-1. [] []
Q3: How does the presence of urea affect the stability of PADA in Sodium Decyl Sulfate (SDS) micellar solutions?
A3: Urea was found to interact with both water and SDS micelles, influencing the stability and behavior of PADA within these systems. This interaction leads to a decrease in the rate enhancement usually observed for Ni2+-PADA complexation in SDS micellar solutions. []
Q4: How does PADA behave in the presence of micelles?
A4: PADA interacts with micelles, significantly impacting the kinetics of metal complex formation reactions. For instance, in the presence of anionic micelles like sodium dodecyl sulfate (SDS), the rate of complexation between Ni2+ and PADA can be enhanced up to 1000-fold. [, ]
Q5: What is the role of PADA in studying metal ion reactivity?
A5: PADA serves as a model ligand to investigate the kinetics and mechanisms of metal complex formation reactions, particularly in the presence of micellar systems. These studies provide valuable insights into metal ion reactivity at charged interfaces. [, ]
Q6: Have computational methods been employed to study PADA and its interactions?
A6: Yes, Density Functional Theory (DFT) calculations have been used to investigate the interaction of PADA-containing organometallic complexes with biological molecules like glutathione. These studies provided insights into the mechanism of action of such complexes. []
Q7: How do structural modifications of PADA affect its complexation with metal ions?
A7: Replacing the dimethylamino group in PADA with a tetramethylguanidil group, forming pyridine-2-azo-p-phenyltetramethylguanidine (PAPT), does not enhance complexation ability as expected. This effect is attributed to steric hindrance and limited resonance caused by the non-coplanar arrangement of the tetramethylguanidil substituent and the phenyl ring. []
Q8: What analytical techniques are commonly employed to study PADA-related reactions?
A8: Various techniques are used to investigate PADA and its interactions, including:
- Stopped-Flow Kinetic Studies: Employed to measure fast reaction rates, such as the complexation of metal ions with PADA in the presence of micelles. [, , ]
- Temperature-Jump Relaxation Methods: Used to determine kinetic and thermodynamic parameters of fast reactions, such as the formation and dissociation of metal-PADA complexes. [, , ]
- Solubility Measurements: Employed to determine the binding constants of PADA to micellar aggregates. [, ]
- Chromogenic Assays: Utilized to detect β-Lactamase activity, with PADA acting as a chromogenic substrate that changes color upon enzymatic hydrolysis. [, ]
- Electrokinetic Control and Microscope-Imaging: Used to study the spatial and temporal evolution of PADA-metal complexation reactions in microfluidic devices. []
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